molecular formula C8H12F3NO6 B7949430 2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide

2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide

Cat. No.: B7949430
M. Wt: 275.18 g/mol
InChI Key: AIJZHZABXNACMO-SLPGGIOYSA-N
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Description

2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a fluorinated organic compound that features a trifluoroacetamide group attached to a hexose derivative. This compound is notable for its unique chemical structure, which combines the properties of fluorinated compounds with those of carbohydrate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a hexose derivative with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoroacetamide group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield hexonic acids, while reduction of the carbonyl group can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes that recognize carbohydrate substrates. The trifluoroacetamide group can enhance binding affinity and specificity by forming strong interactions with active site residues. The compound may also inhibit enzyme activity by mimicking the transition state of the substrate, thereby blocking the catalytic process .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-phenylacetamide: Similar in having a trifluoroacetamide group but differs in the aromatic substituent.

    N-(2,3,4,5,6-Pentahydroxyhexyl)acetamide: Similar in having a hexose derivative but lacks the trifluoromethyl group.

    2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide: Similar in having both a trifluoroacetamide group and a hydroxyl group but differs in the overall structure.

Uniqueness

2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is unique due to its combination of a trifluoroacetamide group with a hexose derivative. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that other similar compounds cannot. Its unique structure also makes it a valuable tool in various scientific research applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO6/c9-8(10,11)7(18)12-3(1-13)5(16)6(17)4(15)2-14/h1,3-6,14-17H,2H2,(H,12,18)/t3-,4+,5+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJZHZABXNACMO-SLPGGIOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)C(F)(F)F)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C(F)(F)F)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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